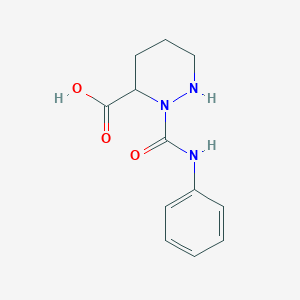![molecular formula C31H27N5O6 B12906567 N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a benzoyl group and a purine base, making it a valuable intermediate in the synthesis of nucleoside analogs and other biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide typically involves the protection of adenosine with trimethylchlorosilane, followed by benzoylation using benzoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis . The protected adenosine is then deprotected using ammonia water, and the benzoyl chloride is concentrated to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium carbonate are used under mild conditions.
Major Products Formed
The major products formed from these reactions include various benzoyl and purine derivatives, which have significant applications in medicinal chemistry and drug development .
Aplicaciones Científicas De Investigación
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide involves its interaction with nucleic acids. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. This interaction is mediated through hydrogen bonding and π-π stacking interactions with the nucleobases . The compound’s ability to inhibit nucleic acid synthesis makes it a valuable tool in antiviral and anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
N-benzoyl-2’-deoxyadenosine: This compound is a nucleoside analog with similar structural features but lacks the hydroxymethyl group on the oxolan ring.
N-benzoyladenosine: Another nucleoside analog with a similar benzoyl group but different purine base modifications.
N-(9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide: A structurally related compound with different functional groups on the purine base.
Uniqueness
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with nucleic acids and inhibit their synthesis sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C31H27N5O6 |
|---|---|
Peso molecular |
565.6 g/mol |
Nombre IUPAC |
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide |
InChI |
InChI=1S/C31H27N5O6/c37-17-24-23(38)16-25(42-24)35-27-26(34-31(35)41-18-20-10-4-1-5-11-20)28(33-19-32-27)36(29(39)21-12-6-2-7-13-21)30(40)22-14-8-3-9-15-22/h1-15,19,23-25,37-38H,16-18H2/t23-,24+,25+/m0/s1 |
Clave InChI |
KRLARPNIMFPZHP-ISJGIBHGSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=NC=N3)N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)N=C2OCC6=CC=CC=C6)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


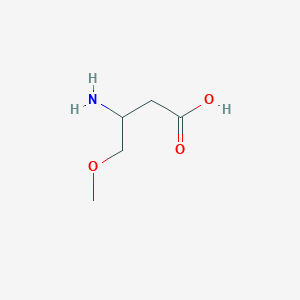

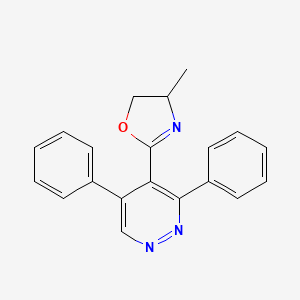

![4-[(3,4-dichlorophenyl)methyl]-2H-phthalazin-1-one](/img/structure/B12906508.png)
![6-[2-(benzenesulfonyl)ethyl]-7H-purin-2-amine](/img/structure/B12906512.png)
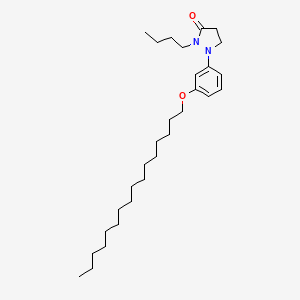
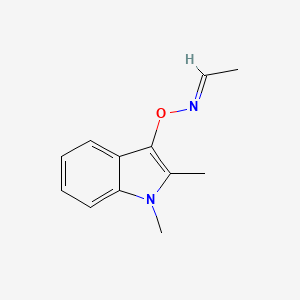
![N-(5,6-Dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B12906527.png)
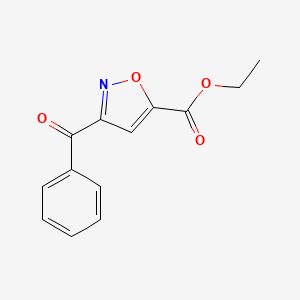
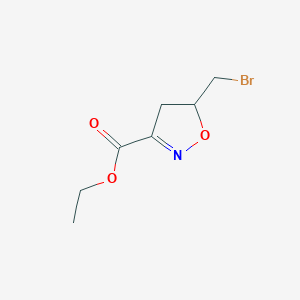
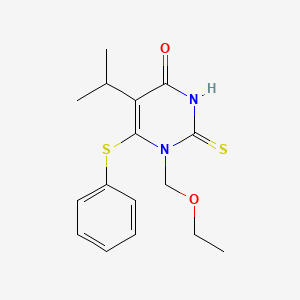
![2,5,8-Trimethyl-7,8-dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B12906559.png)
